molecular formula C18H19N3O2S B2869203 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide CAS No. 2034265-68-2

3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B2869203
CAS No.: 2034265-68-2
M. Wt: 341.43
InChI Key: JCSKNJYURODUPT-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a benzamide core, a pyrrolidinyl group, and a pyridinyl moiety. It is primarily studied for its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrrolidinyl and pyridinyl groups. Common reagents used in these reactions include methylthiol, pyrrolidinone, and pyridine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzamide derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

Scientific Research Applications

3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and survival. By targeting these receptors, the compound can potentially exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential to target multiple biological pathways. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-methylsulfanyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-24-15-5-2-4-14(11-15)18(23)20-12-13-7-8-19-16(10-13)21-9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSKNJYURODUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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